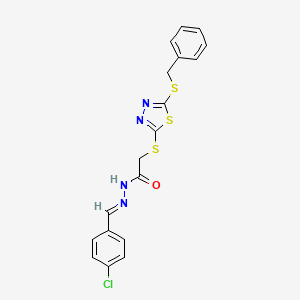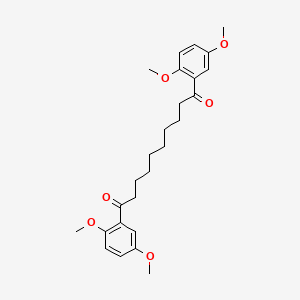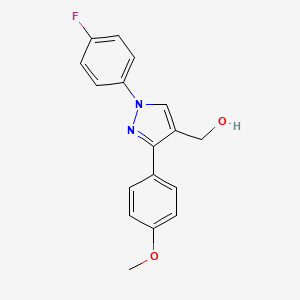
5-(4-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FTT , is a heterocyclic compound with a complex structure. Let’s break down its name:
5-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring at the 5-position.
4-((4-(pentyloxy)benzylidene)amino): Here, we have a benzylidene group attached to an amino group via a pentyloxy linker.
4H-1,2,4-triazole-3-thiol: The core structure is a 1,2,4-triazole ring with a thiol (sulfur-containing) group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for FTT, but one common approach involves the condensation of a substituted benzaldehyde with a substituted hydrazine. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the triazole ring. The fluorophenyl substituent can be introduced during the synthesis.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the desired compound.
Industrial Production: FTT is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
FTT undergoes various reactions:
Oxidation: The thiol group can be oxidized to a disulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield different derivatives.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products depend on reaction conditions and substituents. For example, reduction of FTT may yield aminothiazoles or other related compounds.
Wissenschaftliche Forschungsanwendungen
FTT finds applications in various fields:
Medicine: It exhibits antimicrobial properties and has potential as an antifungal or antibacterial agent.
Chemistry: Researchers use FTT as a building block for designing novel compounds.
Industry: Limited industrial applications, but it could be explored for materials science or drug development.
Wirkmechanismus
FTT’s mechanism of action likely involves interactions with cellular targets. It may inhibit enzymes or interfere with metabolic pathways. Further studies are needed to elucidate specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
FTT’s uniqueness lies in its combination of a triazole ring, fluorophenyl group, and thiol functionality. Similar compounds include other triazoles, thiol-containing molecules, and fluorinated aromatics.
Eigenschaften
CAS-Nummer |
677779-34-9 |
|---|---|
Molekularformel |
C20H21FN4OS |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21FN4OS/c1-2-3-4-13-26-18-11-5-15(6-12-18)14-22-25-19(23-24-20(25)27)16-7-9-17(21)10-8-16/h5-12,14H,2-4,13H2,1H3,(H,24,27)/b22-14+ |
InChI-Schlüssel |
MFYCMGVDBWZSOK-HYARGMPZSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12016344.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)
![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12016360.png)

![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)




![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016409.png)
